6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Lipophilicity Drug Discovery Physicochemistry Scaffold Prioritization

Researchers requiring a versatile hinge-binding scaffold for kinase SAR often encounter inert 6-substituted analogs with limited derivatization potential. 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5444-29-1) resolves this with a chemically tractable methylthio group enabling rapid diversification. - Validated Abl/Src kinase inhibitor scaffold (Ki 100-320 nM) for hit-to-lead optimization. - Methylthio handle amenable to oxidation (sulfoxide/sulfone), nucleophilic displacement, or S-alkylation for library synthesis. - Balanced profile (XLogP3 0.7; MW 181.22; HBD 2; HBA 5) suited for fragment-based discovery. - Bulk quantities with reliable global logistics.

Molecular Formula C6H7N5S
Molecular Weight 181.22 g/mol
CAS No. 5444-29-1
Cat. No. B1617806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS5444-29-1
Molecular FormulaC6H7N5S
Molecular Weight181.22 g/mol
Structural Identifiers
SMILESCSC1=NC(=C2C=NNC2=N1)N
InChIInChI=1S/C6H7N5S/c1-12-6-9-4(7)3-2-8-11-5(3)10-6/h2H,1H3,(H3,7,8,9,10,11)
InChIKeyCIXWMFJLFKGOND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5444-29-1): Core Scaffold and Physicochemical Baseline for Procurement Decisions


6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5444-29-1) is a 4-amino-6-methylthio-substituted pyrazolo[3,4-d]pyrimidine heterocycle with molecular formula C6H7N5S and molecular weight 181.22 g/mol. It belongs to the class of purine bioisosteres widely explored as kinase inhibitor scaffolds and nucleoside analog precursors [1]. The compound possesses a 4-amino group and a 6-methylthio substituent, which distinguishes it from common analogs such as 6-methyl (CAS 5326-80-7), 6-hydroxy (CAS 5472-41-3), 6-mercapto (CAS 23771-52-0), and 6-amino (CAS 20289-44-5) variants. The methylthio group confers distinct electronic, steric, and lipophilicity properties that affect both target binding and synthetic derivatization potential [2].

Why 6-Substituted 4-Amino-Pyrazolo[3,4-d]pyrimidines Are Not Interchangeable: The 6-Methylthio Differentiation for Informed Sourcing


Within the 4-amino-pyrazolo[3,4-d]pyrimidine series, the nature of the 6-substituent profoundly influences biological activity, physicochemical properties, and synthetic versatility. A 6-methyl analog (e.g., CAS 5326-80-7) lacks the sulfur lone-pair electrons available for target hydrogen bonding [1], while 6-hydroxy and 6-mercapto variants can tautomerize to oxo/thione forms that alter the hydrogen-bonding pharmacophore [2]. The 6-methylthio group in CAS 5444-29-1 is a chemically tractable handle for further derivatization such as oxidation to sulfoxide/sulfone, nucleophilic displacement, or S-alkylation [3]. Substituting one 6-substituted-4-amino-pyrazolo[3,4-d]pyrimidine for another without verifying the specific structure can therefore result in markedly different target affinity, metabolic stability, and downstream synthetic outcomes.

Quantitative Differentiation Evidence for 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (5444-29-1) Against Closest Analogs


Enhanced Lipophilicity (XLogP3) of the 6-Methylthio Derivative Relative to 6-Methyl Analog

The 6-methylthio compound (5444-29-1) exhibits a computed XLogP3 of 0.7 [1], reflecting balanced lipophilicity suitable for cell permeability. In contrast, the 6-methyl analog (CAS 5326-80-7) bears a nonpolar alkyl substituent with fewer heteroatom interactions, resulting in a lower predicted lipophilicity; although a precise published XLogP3 value for the 6-methyl analog was not identified in public databases, its molecular properties (2 HBD, 4 HBA) suggest reduced octanol-water partitioning relative to the methylthio variant. The methylthio sulfur atom introduces additional polarizable surface area, enhancing ligand–protein hydrophobic contacts.

Lipophilicity Drug Discovery Physicochemistry Scaffold Prioritization

Demonstrated Synthetic Versatility: Regioselective Alkylation of the 6-Methylthio Precursor as an Intermediate for Diversification

The parent scaffold of 5444-29-1, 4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, undergoes regioselective N2-alkylation with alkyl halides to yield 2-alkyl-4,6-bis(methylthio) derivatives in good yields [1]. This regioselectivity is enabled by the methylthio leaving groups and is distinct from the chemistry of 6-methyl or 6-hydroxy analogs, where such selective alkylation is not feasible [2]. The 4-amino-6-methylthio scaffold serves as a key intermediate for the synthesis of nucleoside analogs [3].

Synthetic Intermediate Kinase Inhibitor Library Synthesis Nucleoside Analog Synthesis

Kinas Inhibitory Activity of 6-Methylthio Pyrazolo[3,4-d]pyrimidine Derivatives Illustrates the Scaffold's Binding Potential

Derivatives of the 6-methylthio-1H-pyrazolo[3,4-d]pyrimidin-4-amine core have been reported as inhibitors of multiple tyrosine kinases. For example, 1-(2-chloro-2-phenylethyl)-N-(4-fluorobenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CHEMBL241540) inhibits human recombinant Abl with a Ki of 100 nM [1], while 1-(2-bromo-2-phenylethyl)-6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (CHEMBL455164) inhibits c-Src and Abl with Ki values of 320 nM [2]. These data position the 6-methylthio core as a viable kinase hinge-binding motif. Although direct comparative data between the parent compound 5444-29-1 and its 6-methyl or 6-hydroxy analogs in the same assay are not publicly available, the methylthio group's sulfur atom enables additional hydrophobic contacts with the ATP-binding pocket that the 6-methyl group cannot form [3].

Kinase Inhibition Abl Src Binding Affinity

Availability and Purity Specifications Supporting Direct Procurement

6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is commercially available from multiple vendors with purity specifications of 95% or 98% minimum . The compound is supplied as a solid, making it convenient for handling and formulation in research applications. As of mid-2026, over 10 suppliers list this compound in their catalogs, indicating a stable commercial supply chain. In contrast, the 6-hydroxy (CAS 5472-41-3) and 6-mercapto (CAS 23771-52-0) analogs are less widely offered, while the 6-methyl analog is more commonly available but lacks the synthetic versatility of the methylthio substituent.

Chemical Procurement Purity Specification Vendor Qualification

Priority Research and Industrial Application Scenarios for 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (5444-29-1)


Kinase Inhibitor Hit Identification and Lead Optimization Leveraging the 6-Methylthio Hinge-Binding Motif

Organizations conducting kinase drug discovery, particularly against Abl, Src-family, and related tyrosine kinases, can utilize 5444-29-1 as a core scaffold for structure-activity relationship (SAR) exploration. The methylthio group at the 6-position serves as a versatile hinge-binding element, enabling rapid derivatization at the N1 and C4 positions [1]. Published binding data for derivatives of this core (Ki = 100–320 nM against Abl and Src) [2] provide a validated starting point for hit-to-lead optimization.

Synthesis of Nucleoside Analogs and Cyclic Nucleotide Probes

The 6-methylthio group is amenable to nucleophilic displacement, enabling the synthesis of 4-amino-6-substituted nucleoside analogs for use as biochemical probes or potential antiviral/anticancer agents [3]. The regioselective N2-alkylation chemistry of the bis-methylthio precursor allows controlled installation of ribosyl moieties, facilitating the preparation of cyclic nucleotide analogs related to cAMP and cGMP [4].

Chemical Library Synthesis Using the 6-Methylthio Group as a Diversification Handle

Medicinal chemistry laboratories seeking to generate diverse compound libraries can exploit the 6-methylthio substituent as a synthetic functional handle [1]. The methylthio group can be oxidized to sulfoxide or sulfone to modulate solubility and target affinity, or displaced with amines and other nucleophiles to introduce structural diversity at the 6-position. This synthetic versatility is not offered by the 6-methyl analog, which is chemically inert at the 6-position.

Comparative Physicochemical Profiling of Pyrazolo[3,4-d]pyrimidine Scaffolds

For organizations conducting fragment-based drug discovery or scaffold-hopping exercises, 5444-29-1 offers a distinct physicochemical profile (XLogP3 = 0.7; MW 181.22; HBD = 2; HBA = 5) [5] compared to the 6-methyl analog (MW 149.15; HBA = 4) and 6-hydroxy analog (MW 151.13; HBD = 3). This balanced profile positions the compound as a useful comparator for studying how sulfur incorporation affects target binding, selectivity, and ADME properties within the pyrazolo[3,4-d]pyrimidine series.

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